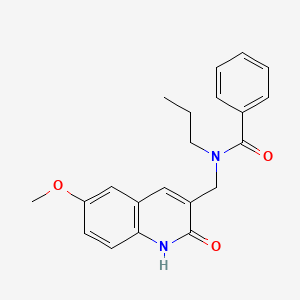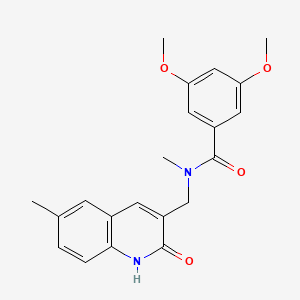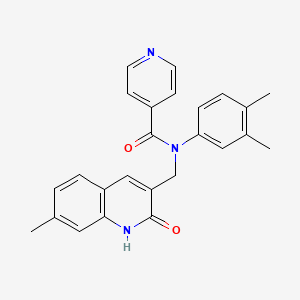
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as HPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HPB belongs to the family of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been used as a chemical probe to study the function of certain enzymes and receptors in the body.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of certain enzymes and receptors, including cyclooxygenase-2, phosphodiesterase-4, and TRPV1 receptors. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegeneration. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to improve cognitive function and memory in animal models. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide also exhibits a range of biochemical and physiological effects, making it suitable for a variety of research applications. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways in the body. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may have off-target effects that need to be carefully considered when designing experiments.
未来方向
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide and its effects on various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may also have potential applications in the treatment of cancer and inflammation. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is a promising compound that warrants further investigation in the field of scientific research.
合成方法
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide can be synthesized using a multi-step reaction sequence that involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine, followed by the reaction of the resulting imine with 4-bromobenzoyl chloride. The final product is obtained through a reduction reaction using sodium borohydride. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-23(21(25)15-7-5-4-6-8-15)14-17-12-16-13-18(26-2)9-10-19(16)22-20(17)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJSMLUWXLOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)






